

N-(3-Hydroxypropyl)phthalimide: A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(3-Hydroxypropyl)phthalimide

Cat. No.: B1200213

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **N-(3-Hydroxypropyl)phthalimide**, a molecule with demonstrated potential in the fields of chemical synthesis and pharmacology. This guide consolidates key data, experimental protocols, and mechanistic insights to support ongoing research and development efforts.

Core Molecular Data

N-(3-Hydroxypropyl)phthalimide is a derivative of phthalimide, characterized by a hydroxypropyl group attached to the nitrogen atom of the isoindole-1,3-dione core. Its fundamental properties are summarized below.

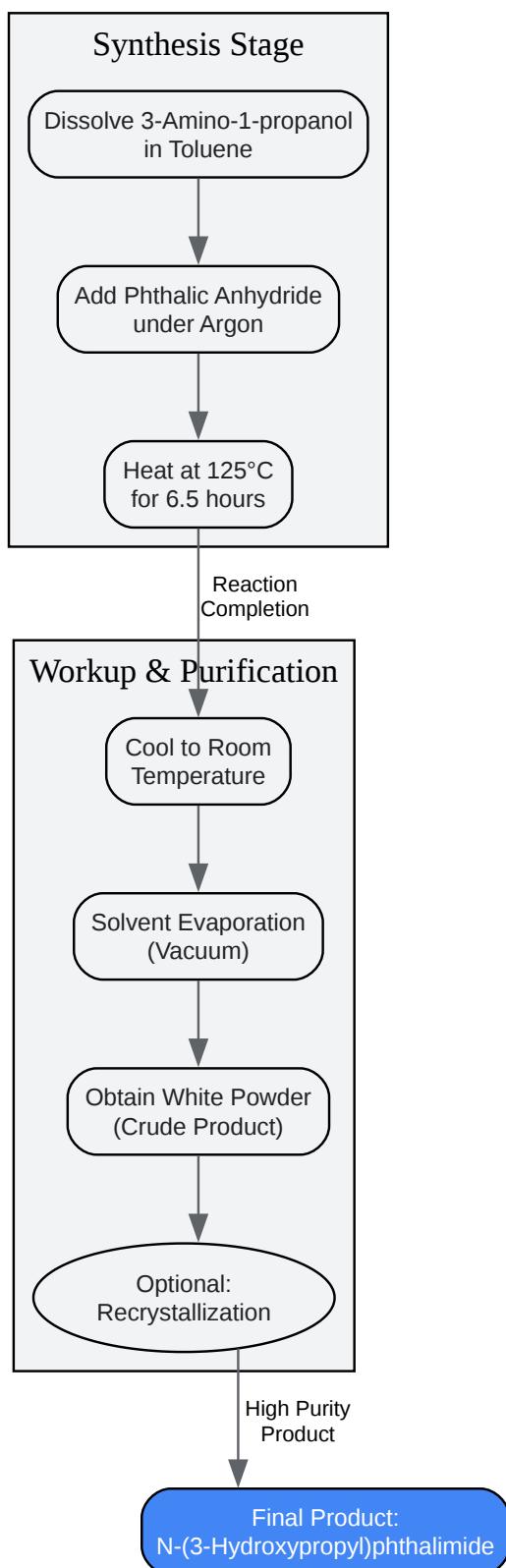
Property	Value	Citations
Molecular Weight	205.21 g/mol	[1] [2]
Molecular Formula	C ₁₁ H ₁₁ NO ₃	[1] [2]
CAS Number	883-44-3	[1]
Appearance	White to pale cream crystalline powder	[2]
Melting Point	74-76 °C	[1] [2]
Boiling Point	376.5 °C	[2]
Density	1.331 g/cm ³	[2]

Synthesis and Characterization

Experimental Protocol: Synthesis

A common and effective method for the synthesis of **N-(3-Hydroxypropyl)phthalimide** involves the condensation reaction between phthalic anhydride and 3-amino-1-propanol.[\[3\]](#)

Materials:


- Phthalic anhydride (1.0 eq)
- 3-Amino-1-propanol (1.0 eq)
- Anhydrous toluene
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- Dissolve 3-Amino-1-propanol (10.0 g, 133.1 mmol) in anhydrous toluene (100 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[\[3\]](#)
- Establish an inert atmosphere by purging the flask with argon gas.[\[3\]](#)

- Add phthalic anhydride (19.7 g, 133.1 mmol) to the solution.[3]
- Heat the reaction mixture to 125 °C with continuous stirring for approximately 6.5 hours.[3]
- Monitor the reaction for the formation of water, which is a byproduct of the imide ring closure.
- Upon completion, allow the reaction mixture to cool to room temperature.[3]
- Remove the toluene solvent under reduced pressure using a rotary evaporator.[3]
- The resulting white, powdery product is **N-(3-Hydroxypropyl)phthalimide**, which is often obtained in quantitative yield and can be used in subsequent steps without further purification.[3] For higher purity, recrystallization from a suitable solvent like an ethanol/water mixture can be performed.

Workflow for Synthesis and Purification

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **N-(3-Hydroxypropyl)phthalimide**.

Spectroscopic Data

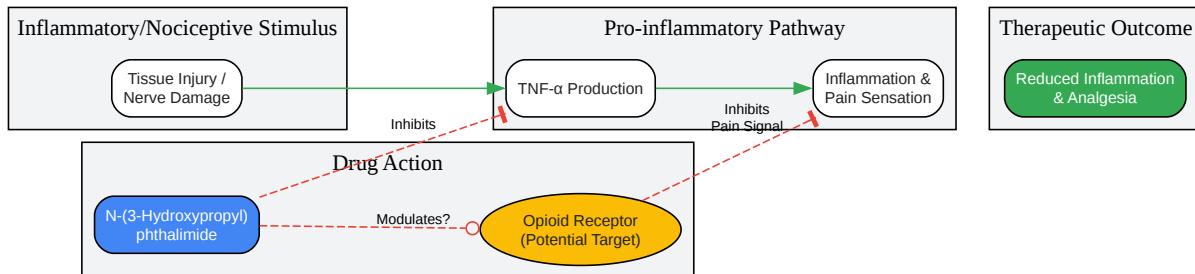
The structural identity and purity of **N-(3-Hydroxypropyl)phthalimide** are confirmed through various spectroscopic techniques.

Technique	Data	Citations
¹³ C NMR	(CDCl ₃): δ = 30.7, 36.1, 58.7, 123.2, 132.1, 133.9, 168.5 ppm	[4]
¹ H NMR	The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phthalimide group, as well as methylene protons of the propyl chain.	[5]
Mass Spec.	The exact mass is 205.073893 g/mol. The mass spectrum of the parent compound, phthalimide, shows major fragments at m/z 147, 104, and 76.	[4][6]
FTIR	Conforms to the structure, showing characteristic peaks for C=O (imide) and O-H stretching.	

Biological Activity and Potential Signaling Pathways

Recent studies have revealed that **N-(3-Hydroxypropyl)phthalimide** possesses significant anti-inflammatory and antinociceptive (pain-reducing) properties.[7][8] This positions the compound as a molecule of interest for the development of novel therapeutics for inflammatory and neuropathic pain.

Experimental Protocols: In Vivo Pain Models


The analgesic and anti-inflammatory effects of **N-(3-Hydroxypropyl)phthalimide** have been evaluated in established rodent models of pain.

- Formaldehyde-Induced Nociception: This model assesses both acute neurogenic pain (first phase) and inflammatory pain (second phase). **N-(3-Hydroxypropyl)phthalimide** (at a dose of 546 mg/kg) was shown to inhibit both phases of the nociceptive response in mice.[7][8]
- Chronic Constriction Injury (CCI) of the Sciatic Nerve: This is a widely used model for neuropathic pain. Oral administration of **N-(3-Hydroxypropyl)phthalimide** inhibited the mechanical allodynia (pain response to a non-painful stimulus) induced by the nerve injury in rats.[7][8]
- Complete Freund's Adjuvant (CFA) Model: Intraplantar injection of CFA induces a localized inflammation and mimics chronic inflammatory pain. **N-(3-Hydroxypropyl)phthalimide** was effective in reducing mechanical allodynia in this model as well.[7][8]

Proposed Mechanism of Action and Signaling Pathway

While the precise signaling pathway for **N-(3-Hydroxypropyl)phthalimide** has not been fully elucidated, evidence suggests a multifactorial mechanism. Many phthalimide derivatives exert their anti-inflammatory effects by modulating the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF- α).[9][10] Furthermore, studies on a structurally similar compound indicated that its antinociceptive effects were attenuated by the opioid antagonist naltrexone, suggesting a potential interaction with the opioid signaling pathway.[8]

Based on this, a plausible signaling pathway involves the inhibition of inflammatory mediators and potential modulation of endogenous opioid signaling.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the anti-inflammatory and antinociceptive action of **N-(3-Hydroxypropyl)phthalimide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(3-羟丙基)酞亚胺 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. lookchem.com [lookchem.com]
- 3. N-(3-HYDROXYPROPYL)PHTHALIMIDE | 883-44-3 [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. journals.plos.org [journals.plos.org]
- 6. Phthalimide [webbook.nist.gov]
- 7. The phthalimide analogues N-3-hydroxypropylphthalimide and N-carboxymethyl-3-nitrophthalimide exhibit activity in experimental models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

- 9. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
- To cite this document: BenchChem. [N-(3-Hydroxypropyl)phthalimide: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1200213#n-3-hydroxypropyl-phthalimide-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com